N-(cycloheptylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline
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Overview
Description
N-(cycloheptylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline is an organic compound characterized by its unique structure, which includes a cycloheptylmethyl group, a propan-2-yl group, and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cycloheptylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative. One common method involves the reaction of 4-propan-2-yl-2-(trifluoromethyl)aniline with cycloheptylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(cycloheptylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce amines or alcohols
Scientific Research Applications
N-(cycloheptylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(cycloheptylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(cycloheptylmethyl)-4-methyl-2-(trifluoromethyl)aniline
- N-(cycloheptylmethyl)-4-propan-2-yl-2-(difluoromethyl)aniline
- N-(cycloheptylmethyl)-4-propan-2-yl-2-(trifluoromethyl)benzamide
Uniqueness
N-(cycloheptylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
N-(cycloheptylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3N/c1-13(2)15-9-10-17(16(11-15)18(19,20)21)22-12-14-7-5-3-4-6-8-14/h9-11,13-14,22H,3-8,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENAECBHABSMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NCC2CCCCCC2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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